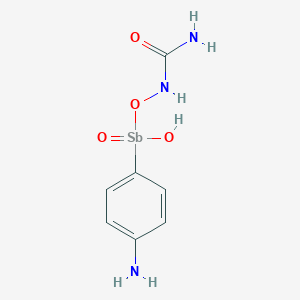
Urea stibamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea stibamine, also known as carbarsone, is an organoarsenic compound that has been used as an antiprotozoal and anthelmintic drug. It has been used in the treatment of diseases caused by parasitic infections, such as leishmaniasis and trypanosomiasis. Urea stibamine is synthesized by reacting arsanilic acid with urea.
Wirkmechanismus
The exact mechanism of action of urea stibamine is not fully understood. However, it is believed that urea stibamine inhibits the synthesis of DNA and RNA in the parasites, which leads to their death. Urea stibamine also interferes with the energy metabolism of the parasites, which further contributes to their death.
Biochemische Und Physiologische Effekte
Urea stibamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and reproduction of parasites, which leads to their death. Urea stibamine has also been shown to have immunomodulatory effects, which can help to boost the immune system's response to parasitic infections.
Vorteile Und Einschränkungen Für Laborexperimente
Urea stibamine has several advantages for use in lab experiments. It is a relatively inexpensive drug, which makes it accessible for use in research. Urea stibamine is also stable and has a long shelf life, which makes it easy to store and transport. However, urea stibamine has some limitations for use in lab experiments. It is toxic to cells, which can limit its use in cell culture experiments. Urea stibamine is also not very soluble in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on urea stibamine. One potential direction is to explore the use of urea stibamine in combination with other drugs for the treatment of parasitic infections. Another direction is to investigate the use of urea stibamine in the treatment of other diseases, such as cancer. Additionally, research could be conducted to further elucidate the mechanism of action of urea stibamine and to develop more effective and less toxic derivatives of the drug.
Conclusion:
Urea stibamine is an organoarsenic compound that has been used as an antiprotozoal and anthelmintic drug. It is synthesized by reacting arsanilic acid with urea and has been widely used in scientific research. Urea stibamine inhibits the growth and reproduction of parasites, which leads to their death. It has several advantages for use in lab experiments, but also has some limitations. Future research could explore the use of urea stibamine in combination with other drugs, investigate its use in the treatment of other diseases, and further elucidate its mechanism of action.
Synthesemethoden
Urea stibamine is synthesized by reacting arsanilic acid with urea. Arsanilic acid is reacted with urea in the presence of sulfuric acid to form urea stibamine. The reaction is carried out at a temperature of 120°C for several hours until the product is obtained. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Urea stibamine has been widely used in scientific research for its antiprotozoal and anthelmintic properties. It has been used in the treatment of diseases caused by parasitic infections, such as leishmaniasis and trypanosomiasis. Urea stibamine has also been used in the treatment of amoebic dysentery and amoebic liver abscess.
Eigenschaften
CAS-Nummer |
1340-35-8 |
|---|---|
Produktname |
Urea stibamine |
Molekularformel |
C7H10N3O4Sb |
Molekulargewicht |
321.93 g/mol |
IUPAC-Name |
(4-aminophenyl)-(carbamoylamino)oxystibinic acid |
InChI |
InChI=1S/C6H6N.CH3N2O2.H2O.O.Sb/c7-6-4-2-1-3-5-6;2-1(4)3-5;;;/h2-5H,7H2;(H3-,2,3,4,5);1H2;;/q;-1;;;+2/p-1 |
InChI-Schlüssel |
STIGEALBGPUGBV-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1N)[Sb](=O)(O)ONC(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1N)[Sb](=O)(O)ONC(=O)N |
Andere CAS-Nummern |
1340-35-8 |
Synonyme |
urea stibamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



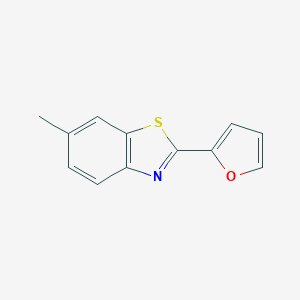
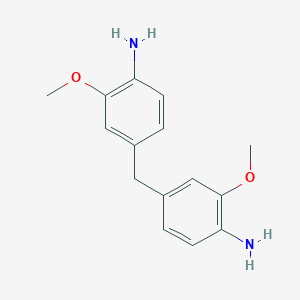
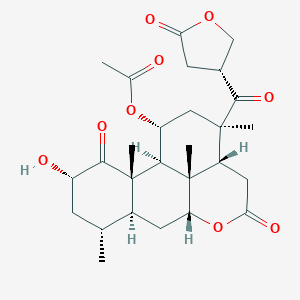
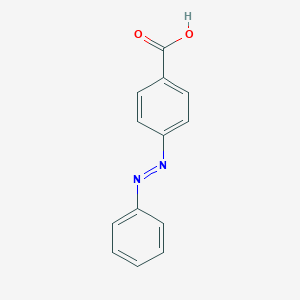
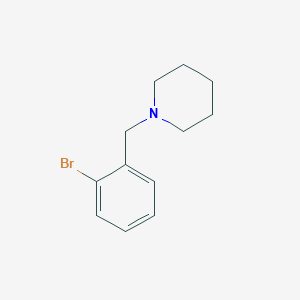
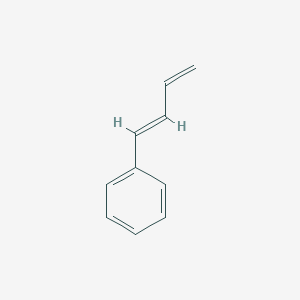
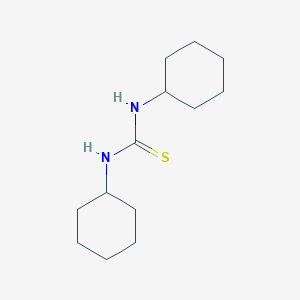
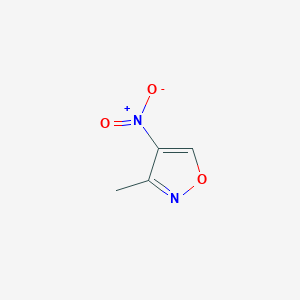
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)
phosphonium bromide](/img/structure/B73364.png)
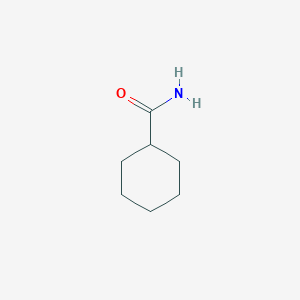
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)